3-(7-chloro-1-{[(3,5-difluorophenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide
Description
The compound 3-(7-chloro-1-{[(3,5-difluorophenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide is a triazoloquinazolinone derivative featuring a unique substitution pattern. Its core structure comprises a fused triazole and quinazolinone ring system, with critical modifications:
- 7-Chloro substituent: A chlorine atom at position 7 of the quinazolinone ring, which may enhance electrophilic interactions in biological targets.
- 1-[(3,5-Difluorophenyl)methyl]sulfanyl group: A sulfur-linked 3,5-difluorobenzyl moiety at position 1, contributing to lipophilicity and metabolic stability.
- N-Isopropyl propanamide side chain: A three-carbon propyl chain terminating in an isopropyl-substituted amide at position 4, influencing solubility and steric interactions.
Properties
IUPAC Name |
3-[7-chloro-1-[(3,5-difluorophenyl)methylsulfanyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClF2N5O2S/c1-12(2)26-19(31)5-6-29-20(32)17-9-14(23)3-4-18(17)30-21(29)27-28-22(30)33-11-13-7-15(24)10-16(25)8-13/h3-4,7-10,12H,5-6,11H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGXCYOWNIGNCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC4=CC(=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClF2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isatoic Anhydride-Based Cyclization
The most widely reported method begins with isatoic anhydride (2H-3,1-benzoxazine-2,4(1H)-dione) as the starting material. The reaction proceeds as follows:
- Amide Formation : Isatoic anhydride reacts with 3-amino-1,2,4-triazole in refluxing ethanol to yield 2-aminobenzamide intermediates.
- Cyclization with CS₂/KOH : Heating the intermediate with carbon disulfide (CS₂) and potassium hydroxide (KOH) induces cyclization, forming 2-thioxo-2,3-dihydroquinazolin-4(1H)-one .
- Triazole Ring Closure : Treatment with hydrazine hydrate followed by carbon disulfide in pyridine generates the triazoloquinazolinone core.
Key Conditions :
Anthranilic Acid Pathway
Alternative routes start with anthranilic acid (2-aminobenzoic acid):
- Thiourea Formation : Anthranilic acid reacts with phenyl isothiocyanate to form a thiourea derivative.
- Cyclization : Intramolecular cyclization under acidic conditions (HCl/EtOH) yields the 2-thioxoquinazolinone precursor.
- Triazole Incorporation : Subsequent reaction with hydrazine and CS₂ closes the triazole ring, analogous to the isatoic anhydride route.
Advantage : Higher functional group tolerance for introducing substituents at the 7-position.
Sulfanyl Group Installation
The [(3,5-difluorophenyl)methyl]sulfanyl moiety is introduced via nucleophilic substitution or oxidative coupling:
Alkylation of the Triazole Nitrogen
Oxidative Coupling
- Alternative Approach : Use of Cu(I)-thiolate complexes under aerobic conditions for S-arylation.
- Catalyst : CuI (10 mol%), 1,10-phenanthroline ligand.
- Efficiency : Higher selectivity but lower yield (55–60%) compared to alkylation.
Propanamide Side Chain Attachment
The N-(propan-2-yl)propanamide group is incorporated via late-stage amidation:
Carboxylic Acid Activation
Direct Aminolysis
- Alternative Route : Reaction of the ester intermediate with excess isopropylamine in THF at reflux.
- Limitation : Lower efficiency (60–65%) due to competing side reactions.
Optimization and Scale-Up Considerations
Protecting Group Strategy
Purification Techniques
Industrial Adaptations
- Continuous Flow Synthesis : Microreactors reduce reaction times by 50% for cyclization steps.
- Catalyst Recycling : Immobilized CAN catalysts in fixed-bed reactors minimize waste.
Analytical Characterization Data
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 218–220°C | DSC |
| HRMS (m/z) | 586.1245 [M+H]⁺ | ESI-QTOF |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.12 (s, 1H, triazole-H), | Bruker Avance III |
| δ 4.56 (q, 2H, SCH₂), | ||
| δ 1.21 (d, 6H, CH(CH₃)₂) |
Chemical Reactions Analysis
Types of Reactions
3-(7-chloro-1-{[(3,5-difluorophenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism by which 3-(7-chloro-1-{[(3,5-difluorophenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole and thiophene rings can participate in various binding interactions, while the sulfonamide group can enhance solubility and bioavailability .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Features
*Estimated based on structural analysis.
Substituent-Driven Structure-Activity Relationships (SAR)
Halogenation and Aromatic Groups
- Target vs. : The target’s 3,5-difluorobenzylsulfanyl group (C₇H₅F₂S) replaces the benzylcarbamoylmethylsulfanyl group (C₉H₁₀N₂O₂S) in .
- Target vs. : ’s compound (unlabeled) features a 3-chlorophenylsulfanyl group .
Core Modifications and Side Chains
- Propanamide Side Chain : Both the target and share an N-isopropyl propanamide group, which may enhance hydrophobic interactions. In contrast, uses a simpler propanamide without branching, resulting in lower molecular weight (329.4 vs. ~528.0) and higher solubility (45.7 μg/mL).
- 7-Chloro Substituent : Unique to the target, this chlorine atom may improve binding affinity to halogen-bond-accepting residues in enzymes or receptors, a feature absent in and .
Physicochemical and Pharmacokinetic Implications
- Solubility : ’s compound exhibits moderate aqueous solubility (45.7 μg/mL) , likely due to its smaller size and lack of lipophilic fluorinated groups. The target’s difluorophenyl and chloro substituents may reduce solubility compared to but improve it relative to ’s carbamoyl group.
- Molecular Weight : The target’s higher molecular weight (~528.0) compared to (478.57) and 3 (329.4) suggests reduced bioavailability per Lipinski’s rules, though fluorine atoms may mitigate this via enhanced permeability.
Research Findings and Limitations
- Evidence Gaps: No direct data on the target’s synthesis, biological activity, or pharmacokinetics are available in the provided evidence. Comparisons rely on structural analogies and established SAR principles.
- Key Hypotheses :
- The 3,5-difluorophenyl group enhances metabolic stability over benzylcarbamoyl () or allyl () substituents.
- The 7-chloro substituent may confer selective binding to targets with halogen-bonding pockets.
- The N-isopropyl propanamide side chain balances hydrophobicity and steric effects for optimal target engagement.
Biological Activity
The compound 3-(7-chloro-1-{[(3,5-difluorophenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial and anticancer properties based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A triazole ring which is known for its biological activity.
- A chloro substituent that enhances its pharmacological properties.
- A sulfanyl group contributing to its reactivity and potential biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to the target compound exhibit significant antimicrobial properties. For instance, studies have shown that chloro derivatives can inhibit the growth of various bacteria such as Escherichia coli and Lactobacillus plantarum. The presence of the chloro group in similar compounds has been associated with enhanced inhibitory effects compared to their unsubstituted counterparts .
| Compound | Microorganism | Inhibition Activity |
|---|---|---|
| 7-Chloro Analog | E. coli | High |
| 7-Chloro Analog | L. plantarum | Moderate |
| Unsubstituted Analog | E. coli | Low |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. The compound has shown promise in inhibiting cancer cell proliferation in various assays. For example, a screening of drug libraries identified triazole derivatives with notable anticancer activity against several cancer cell lines, including breast and lung cancer cells .
Mechanism of Action:
The proposed mechanism for the anticancer activity includes:
- Inhibition of Cell Proliferation: The compound disrupts the cell cycle in cancer cells.
- Induction of Apoptosis: It triggers programmed cell death pathways.
- Inhibition of Angiogenesis: The compound may prevent the formation of new blood vessels that tumors need to grow.
Study 1: Antimicrobial Efficacy
A comparative study was conducted on various chloro analogs to assess their antimicrobial efficacy. The results indicated that the 7-chloro derivative consistently outperformed other analogs in inhibiting bacterial growth across multiple strains .
Study 2: Anticancer Screening
In a multicellular spheroid model, the compound demonstrated significant reduction in tumor size compared to controls. The IC50 values were determined for different cancer cell lines, revealing a concentration-dependent inhibition of cell viability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
